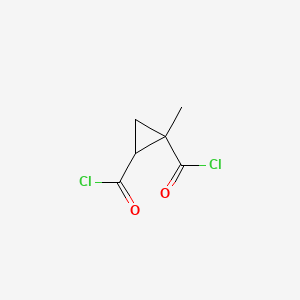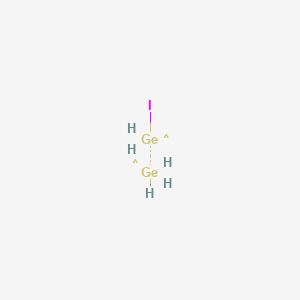
Z-Leu-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Leu-Tyr-NH2: is a synthetic dipeptide composed of leucine and tyrosine residues. It is often used in biochemical research due to its stability and specific biological activities. .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Tyr-NH2 typically involves the protection of amino groups and the activation of carboxyl groups to form peptide bonds. One common method is the solid-phase peptide synthesis (SPPS) , where the peptide is assembled step-by-step on a solid support . The process involves:
Protection of the amino group: of leucine with a benzyloxycarbonyl (Z) group.
Activation of the carboxyl group: of tyrosine using reagents like dicyclohexylcarbodiimide (DCC).
Coupling: the activated tyrosine to the protected leucine.
Cleavage: of the peptide from the solid support and removal of protecting groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that follow similar principles as SPPS but allow for larger batch sizes and higher throughput .
Chemical Reactions Analysis
Types of Reactions: Z-Leu-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The amide bonds can be reduced under specific conditions.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or nitrating agents.
Major Products:
Oxidation: Formation of dopaquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated tyrosine derivatives.
Scientific Research Applications
Z-Leu-Tyr-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Mechanism of Action
The mechanism of action of Z-Leu-Tyr-NH2 involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
- Z-Gly-Phe-NH2
- Z-Ser-Leu-NH2
- Z-Gly-Leu-NH2
Comparison:
- Z-Leu-Tyr-NH2 is unique due to its specific amino acid sequence, which imparts distinct biological activities and stability.
- Compared to Z-Gly-Phe-NH2 , this compound has a bulkier side chain, affecting its interaction with molecular targets.
- Z-Ser-Leu-NH2 and Z-Gly-Leu-NH2 have different side chains, influencing their solubility and reactivity .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYNHAFLVMMCRD-PMACEKPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18R,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate;sulfuric acid](/img/structure/B579165.png)
![1,2,3,4,6,7,8,11,12,12b-Decahydrobenz[a]anthracene](/img/structure/B579166.png)


![(3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B579172.png)
![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)
![N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579175.png)

![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)

![Ethanone, 1-[4-(1-propenyl)phenyl]- (9CI)](/img/new.no-structure.jpg)
